Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Brand Name: Vulcanchem
CAS No.: 54911-85-2
VCID: VC20760447
InChI: InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1-5,7-8H2
SMILES: C1CCOC(C1)OCCCC=O
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

CAS No.: 54911-85-2

Cat. No.: VC20760447

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- - 54911-85-2

CAS No. 54911-85-2
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name 4-(oxan-2-yloxy)butanal
Standard InChI InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1-5,7-8H2
Standard InChI Key UWMPHMYUITTYTD-UHFFFAOYSA-N
SMILES C1CCOC(C1)OCCCC=O
Canonical SMILES C1CCOC(C1)OCCCC=O

Overview of Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known by its IUPAC name 4-(oxan-2-yloxy)butanal, is a chemical compound with the molecular formula C9H16O3C_9H_{16}O_3
and a molecular weight of approximately 172.22 g/mol. Its CAS number is 54911-85-2. This compound features a butanal group linked to a tetrahydropyran moiety, which is significant for its biological interactions and potential applications in various fields, including pharmaceuticals.

Biological Activity

Butanal, 4-[(tetrahydro-2H-pyran-2-yloxy]- exhibits various biological activities that make it a subject of interest in pharmacological research:

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), leading to reduced expression of pro-inflammatory cytokines.

Cellular Differentiation

In cancer research, Butanal has shown the ability to induce differentiation in various cancer cell lines through the activation of mitogen-activated protein kinase (MAPK) pathways, potentially reducing proliferation in cancerous cells.

Anti-cancer Activity

In vitro studies have demonstrated that Butanal can induce differentiation and reduce proliferation in specific cancer cell lines:

Cell LineEffectMechanism
K562 (Erythroleukemic)Induces differentiationMAPK activation
A549 (Lung cancer)Reduces proliferationInhibition of cell cycle progression

These findings suggest that Butanal promotes apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Metabolic Effects

The compound influences lipid metabolism and energy homeostasis, acting as a substrate for various enzymes involved in metabolic pathways. This may have implications for treating metabolic disorders such as obesity and diabetes.

Neuroprotective Effects

Research suggests that Butanal may enhance cognitive functions in animal models by modulating cholinergic signaling pathways.

Case Studies

Case Study 1: Anti-inflammatory Effects in Atherosclerosis

A study investigated the effects of Butanal on atherosclerotic plaques in an animal model, revealing that oral supplementation significantly reduced plaque inflammation and improved stability by decreasing macrophage adhesion and migration.

Case Study 2: Cancer Cell Differentiation

In controlled laboratory settings, K562 cells treated with Butanal exhibited increased differentiation markers associated with erythroid lineage, indicating its potential use in leukemia treatment.

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